molecular formula C11H24O3 B15290185 (3S)-1,1-Dimethoxy-3-nonanol

(3S)-1,1-Dimethoxy-3-nonanol

Cat. No.: B15290185
M. Wt: 204.31 g/mol
InChI Key: GCXUFNVYAOVXOV-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-1,1-Dimethoxy-3-nonanol is an organic compound with the molecular formula C11H24O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1,1-Dimethoxy-3-nonanol typically involves the reduction of a suitable precursor. One common method is the reduction of a ketone intermediate using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the use of biocatalysts or engineered microorganisms to catalyze the reduction process. This method offers advantages such as higher selectivity, milder reaction conditions, and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3S)-1,1-Dimethoxy-3-nonanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(3S)-1,1-Dimethoxy-3-nonanol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which (3S)-1,1-Dimethoxy-3-nonanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (3R)-1,1-Dimethoxy-3-nonanol: The enantiomer of (3S)-1,1-Dimethoxy-3-nonanol, with similar chemical properties but different biological activities.

    1,1-Dimethoxy-2-nonanol: A structural isomer with different physical and chemical properties.

    1,1-Dimethoxy-3-decanol: A homologous compound with a longer carbon chain.

Uniqueness

This compound is unique due to its specific stereochemistry, which can lead to different interactions in biological systems compared to its enantiomer or structural isomers. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

Molecular Formula

C11H24O3

Molecular Weight

204.31 g/mol

IUPAC Name

(3S)-1,1-dimethoxynonan-3-ol

InChI

InChI=1S/C11H24O3/c1-4-5-6-7-8-10(12)9-11(13-2)14-3/h10-12H,4-9H2,1-3H3/t10-/m0/s1

InChI Key

GCXUFNVYAOVXOV-JTQLQIEISA-N

Isomeric SMILES

CCCCCC[C@@H](CC(OC)OC)O

Canonical SMILES

CCCCCCC(CC(OC)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.